molecular formula C11H18N2O B7780721 (Adamantan-2-yl)urea

(Adamantan-2-yl)urea

Cat. No.: B7780721
M. Wt: 194.27 g/mol
InChI Key: LQXUPNMWDYTSKT-UHFFFAOYSA-N
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Description

(Adamantan-2-yl)urea is a compound that features an adamantane moiety linked to a urea group. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its rigidity and stability. The incorporation of the adamantane structure into various compounds often enhances their lipophilicity and stability, making them valuable in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Adamantan-2-yl)urea can be synthesized through the reaction of 2-(adamantan-2-yl)ethanamine with aromatic isocyanates or isothiocyanates. The reaction typically occurs in the presence of triethylamine in diethyl ether at room temperature, yielding the desired urea or thiourea derivatives in 36–87% yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials such as 2-(adamantan-2-yl)ethanamine and aromatic isocyanates. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Adamantan-2-yl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The urea group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The adamantane moiety can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Aromatic Isocyanates: Used in the synthesis of this compound.

    Triethylamine: Acts as a base in the reaction.

    Diethyl Ether: Solvent used in the reaction.

Major Products

The major products formed from these reactions are typically urea or thiourea derivatives, depending on the specific reagents used .

Mechanism of Action

The mechanism of action of (adamantan-2-yl)urea involves its interaction with specific molecular targets. For instance, some derivatives act as inhibitors of soluble epoxide hydrolase (sEH), which converts fatty acid epoxides into vicinal diols. Additionally, certain derivatives have been shown to modulate the expression and activity of the orphan nuclear receptor Nur77, which is involved in cancer cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Adamantan-2-yl)urea is unique due to the presence of the adamantane moiety, which imparts rigidity and stability to the compound. This structural feature enhances the compound’s lipophilicity and pharmacological properties, making it a valuable scaffold in drug design and materials science.

Properties

IUPAC Name

2-adamantylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c12-11(14)13-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXUPNMWDYTSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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